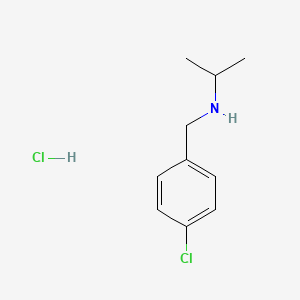

N-(4-Chlorobenzyl)-2-propanamine hydrochloride

Description

Chemical Name: N-(4-Chlorobenzyl)-2-propanamine hydrochloride CAS No.: 23510-24-9 Molecular Formula: C₁₀H₁₄ClN·HCl Molecular Weight: 220.1 g/mol Structural Features: Comprises a 4-chlorobenzyl group attached to a secondary amine on a propane backbone, with a hydrochloride counterion enhancing solubility . Commercial availability (e.g., Combi-Blocks Inc.) underscores its utility in research .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-8(2)12-7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCKCXRUVZNKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)-2-propanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary amines or alcohols.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(4-Chlorobenzyl)-2-propanamine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and analogs:

*Estimated based on formula C₁₅H₁₇Cl₂N·HCl.

Functional Group Impact on Bioactivity

- Nitrothiophene Derivatives (): The nitro group enhances electrophilicity, enabling interactions with biological targets like REV-ERBα nuclear receptors. Compound 5 (MS m/z 373) demonstrated high purity (100% LCMS) and specificity .

- Fluorinated Analogs (, Compound 6): Fluorine’s electronegativity improves membrane permeability and metabolic stability. Compound 6 (MS m/z 391) showed precise HRMS alignment (Δ 0.0001), critical for drug development .

- Amide vs. Amine : Amide-containing derivatives (e.g., ) exhibit reduced basicity, altering pharmacokinetics compared to amine salts like the target compound .

Commercial and Research Relevance

- Target Compound : Prioritized in industrial settings due to straightforward synthesis and commercial availability (e.g., Combi-Blocks Inc., CymitQuimica) .

- Specialized Analogs : Nitrothiophene and fluorinated derivatives are niche research tools (e.g., REV-ERBα probes), whereas cyclohexenyl or phenyl variants may bridge medicinal and agrochemical applications .

Biological Activity

N-(4-Chlorobenzyl)-2-propanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Overview of the Compound

This compound is characterized by a benzyl group with a chlorine atom at the para position attached to a propanamine moiety. This structure is significant as it influences the compound's biological activity and interactions with various molecular targets.

Synthesis : The compound is synthesized through the reaction of 4-chlorobenzyl chloride with 2-propanamine in the presence of a base such as sodium hydroxide, typically in organic solvents like dichloromethane or toluene under reflux conditions. The resulting amine is then converted to its hydrochloride salt using hydrochloric acid.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been investigated for its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MICs) : Research indicates that compounds similar to N-(4-Chlorobenzyl)-2-propanamine exhibit MICs ranging from 4–32 µg/mL against these pathogens, suggesting moderate to strong antibacterial activity .

- Mechanism of Action : The antibacterial effect is believed to stem from the compound's ability to compromise bacterial cell membranes, leading to leakage of intracellular components and cell death .

Neuropharmacological Effects

The compound has also been explored for its potential effects on the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests possible interactions with neurotransmitter systems.

- Receptor Interactions : Studies indicate that N-(4-Chlorobenzyl)-2-propanamine may act as an inhibitor or modulator of specific receptors involved in neurotransmitter metabolism. This could lead to altered levels of neurotransmitters in the brain, potentially influencing mood and behavior .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of compounds related to N-(4-Chlorobenzyl)-2-propanamine for their antibacterial properties. Among these, one compound demonstrated significant efficacy against MRSA (Methicillin-resistant Staphylococcus aureus), showing not only direct bactericidal effects but also the ability to disperse established biofilms .

- Results : The compound exhibited a post-contact effect where bacterial growth was significantly inhibited even after removal of the antibacterial agent, indicating a prolonged action.

Case Study 2: CNS Activity

Another study focused on the pharmacological evaluation of benzamide derivatives, including those related to N-(4-Chlorobenzyl)-2-propanamine. These compounds were assessed for their selectivity towards sigma receptors, which are implicated in various CNS disorders .

- Findings : Compounds showed high affinity for sigma receptors with minimal cytotoxicity on neuronal cell lines, suggesting potential therapeutic applications in treating neurological conditions.

Comparative Analysis

The biological activity of N-(4-Chlorobenzyl)-2-propanamine can be compared with other similar compounds. The table below summarizes key differences:

| Compound | Structure Characteristics | Biological Activity | Mechanism of Action |

|---|---|---|---|

| N-(4-Chlorobenzyl)-2-propanamine | Chlorine at para position | Moderate antibacterial | Disruption of bacterial membranes |

| N-(4-Methylbenzyl)-2-propanamine | Methyl group instead of chlorine | Variable | Similar mechanism as above |

| N-(4-Fluorobenzyl)-2-propanamine | Fluorine substitution | Altered reactivity | Potentially different receptor interactions |

Q & A

How can reaction conditions be optimized for synthesizing N-(4-Chlorobenzyl)-2-propanamine hydrochloride derivatives?

Basic Research Question

Methodological Answer:

Optimization involves systematic variation of parameters such as solvent polarity, temperature, and catalyst loading. For example, General Method A (reductive amination) in achieved yields of 18–28% using aldehydes (e.g., 3-methylbutanal, 3-pyridylcarbaldehyde) and the parent amine. To improve efficiency:

- Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

- Employ sodium cyanoborohydride (NaBH3CN) for selective reduction of imines over aldehydes.

- Monitor reaction progress via TLC or LCMS (e.g., retention time tR = 1.13–1.25 min) .

What analytical techniques are critical for confirming the purity and identity of this compound?

Basic Research Question

Methodological Answer:

A multi-technique approach is essential:

- <sup>1</sup>H/<sup>13</sup>C NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.28–7.50 ppm for chlorobenzyl protons) and coupling constants (J = 4.10–9.63 Hz) to confirm substitution patterns .

- HRMS : Validate molecular ions (e.g., m/z = 353.1091 [M+H]<sup>+</sup> for compound 7 ) with <1 ppm error .

- LCMS : Ensure ≥95% purity using reverse-phase columns and UV detection at 254 nm .

How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Advanced Research Question

Methodological Answer:

Discrepancies in NMR/LCMS data (e.g., unexpected splitting or retention times) arise from:

- Steric effects : Bulky substituents (e.g., cyclohexenyl in ) alter proton environments, causing peak broadening.

- Dynamic equilibria : Amine protonation states in CDCl3 vs. DMSO-d6 (e.g., compound 6 in shows solvent-dependent shifts).

- Resolution : Compare with computational models (DFT-optimized structures) or acquire 2D NMR (COSY, HSQC) for ambiguous signals .

What strategies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?

Advanced Research Question

Methodological Answer:

Design accelerated stability studies:

- Buffer solutions : Incubate at pH 1.2 (simulating gastric fluid) and pH 7.4 (blood) at 37°C.

- HPLC monitoring : Track degradation products (e.g., free amine or chlorobenzyl alcohol) over 24–72 hours.

- Kinetic analysis : Calculate half-life (t1/2) using first-order decay models.

- Structural modifiers : Introduce electron-withdrawing groups (e.g., nitro in ) to enhance stability .

How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

Advanced Research Question

Methodological Answer:

SAR studies require:

- Functional group variation : Synthesize analogs with substituents on the chlorobenzyl (e.g., fluoro, methoxy) or propanamine moieties (e.g., cyclopropyl in ).

- Biological assays : Test binding affinity (e.g., IC50 for enzyme targets) and correlate with logP (lipophilicity) or steric parameters (e.g., Taft’s Es).

- Computational modeling : Dock analogs into target proteins (e.g., REV-ERBα in ) using molecular dynamics .

What precautions are necessary when handling this compound to prevent decomposition?

Basic Research Question

Methodological Answer:

- Storage : Keep at –20°C under inert gas (argon) to minimize oxidation .

- Humidity control : Use desiccants or vacuum-sealed containers to prevent hydrolysis.

- Light protection : Store in amber vials to avoid photodegradation (common in aryl chlorides) .

How can researchers differentiate between in vitro and in vivo metabolic profiles of this compound?

Advanced Research Question

Methodological Answer:

- In vitro : Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., N-dealkylation).

- In vivo : Administer radiolabeled compound (e.g., <sup>14</sup>C) and analyze plasma/urine via LC-MS/MS.

- Comparative analysis : Cross-reference with computational tools (e.g., MetaSite) to predict metabolic hotspots .

What are the limitations of using LCMS alone for purity assessment of hydrochloride salts?

Advanced Research Question

Methodological Answer:

LCMS may fail to detect:

- Counterion variability : Chloride content requires ion chromatography or elemental analysis.

- Non-UV-active impurities : Use charged aerosol detection (CAD) or ELSD.

- Enantiomeric purity : Chiral columns or polarimetry are needed for stereoisomers (e.g., ’s cyclohexenyl derivative) .

How can conflicting pharmacological data between analogs be systematically analyzed?

Advanced Research Question

Methodological Answer:

- Dose-response curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).

- Off-target screening : Use panels (e.g., CEREP) to rule out non-specific binding.

- Data normalization : Express results as % inhibition relative to positive/negative controls .

What synthetic routes are viable for scaling up this compound while maintaining yield?

Basic Research Question

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.